molecular formula C10H10N2O B088544 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 14678-81-0

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B088544
CAS RN: 14678-81-0
M. Wt: 174.2 g/mol
InChI Key: ZPDLSSUMWIKXGY-UHFFFAOYSA-N
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Description

“1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antimicrobial Potential

Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . Benzimidazole agents are vital pharmacophores and privileged sub-structures in the chemistry of medicine . They have received much interest in drug discovery because benzimidazoles exhibited enormous significance .

Anti-Inflammatory and Antipyretic Potential

Imidazole derivatives have been reported to show anti-inflammatory and antipyretic activities . These properties make them potentially useful in the treatment of conditions characterized by inflammation and fever. However, the specific methods of application and experimental procedures would depend on the exact derivative being used and the condition being treated .

Antitumor Potential

Imidazole derivatives have also been reported to show antitumor activities . This suggests that they could potentially be used in the treatment of various types of cancer. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other cancer treatments, and would depend on the type of cancer being treated .

Antidiabetic Potential

Imidazole derivatives have been reported to show antidiabetic activities . This suggests that they could potentially be used in the treatment of diabetes. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other diabetes treatments, and would depend on the specific type of diabetes being treated .

Antiviral Potential

Benzimidazole derivatives have been reported to show antiviral activities . This suggests that they could potentially be used in the treatment of various viral infections. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antiviral treatments, and would depend on the specific type of viral infection being treated .

Antioxidant Potential

Imidazole derivatives have been reported to show antioxidant activities . This suggests that they could potentially be used in the treatment of conditions related to oxidative stress. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antioxidant treatments .

Anti-Amoebic and Antihelmintic Potential

Imidazole derivatives have been reported to show anti-amoebic and antihelmintic activities . This suggests that they could potentially be used in the treatment of amoebic infections and helminthic infestations. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other anti-amoebic and antihelmintic treatments .

Antifungal and Ulcerogenic Potential

Imidazole derivatives have been reported to show antifungal and ulcerogenic activities . This suggests that they could potentially be used in the treatment of fungal infections and ulcers. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antifungal and ulcerogenic treatments .

Antihypertensive and Anticonvulsant Potential

Benzimidazole derivatives have been reported to show antihypertensive and anticonvulsant activities . This suggests that they could potentially be used in the treatment of hypertension and convulsive disorders. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antihypertensive and anticonvulsant treatments .

Antiparasitic and Antimalarial Potential

Benzimidazole derivatives have been reported to show antiparasitic and antimalarial activities . This suggests that they could potentially be used in the treatment of parasitic infections and malaria. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antiparasitic and antimalarial treatments .

Antimycobacterial Potential

Benzimidazole derivatives have been reported to show antimycobacterial activities . This suggests that they could potentially be used in the treatment of mycobacterial infections. The specific methods of application and experimental procedures would likely involve the use of these compounds in combination with other antimycobacterial treatments .

properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-11-9-5-3-4-6-10(9)12(7)8(2)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDLSSUMWIKXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400836
Record name 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone

CAS RN

14678-81-0
Record name 1-(2-Methyl-1H-benzimidazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14678-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yadav, B Narasimhan - Anti-Cancer Agents in Medicinal …, 2016 - ingentaconnect.com
Cancer is one of the deadliest diseases nowadays and is a great topic for research as the challenging task is to develop new entities with selectivity towards cancerous cells. …
Number of citations: 79 www.ingentaconnect.com

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